molecular formula C6H13ClN2O B1602569 1-Methyl-4-piperidone oxime monohydrochloride CAS No. 84540-61-4

1-Methyl-4-piperidone oxime monohydrochloride

Cat. No. B1602569
CAS RN: 84540-61-4
M. Wt: 164.63 g/mol
InChI Key: WQVZFAGWTNLHSX-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidone oxime monohydrochloride is a chemical compound with the CAS Number: 84540-61-4 . It has a molecular weight of 164.63 .


Molecular Structure Analysis

The molecular formula of 1-Methyl-4-piperidone oxime monohydrochloride is C6H12N2O.ClH . The InChI code is 1S/C6H12N2O.ClH/c1-8-4-2-6(7-9)3-5-8;/h6H,2-5H2,1H3;1H .

Scientific Research Applications

Synthesis of Medicinal Compounds

1-Methyl-4-piperidone oxime monohydrochloride and its derivatives serve as key intermediates in the synthesis of a wide range of medicinal compounds. For example, a novel synthesis approach for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was developed. This process involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the compound's utility in complex drug synthesis processes (Chung et al., 2006).

Antimicrobial and Antifungal Applications

Derivatives of 1-Methyl-4-piperidone have been synthesized and evaluated for their antimicrobial and antifungal activities. In particular, oximes and thiosemicarbazone derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, highlighting their potential in developing new antifungal agents (Rameshkumar et al., 2003).

Corrosion Inhibition

Compounds based on the piperidone framework have also been studied for their corrosion inhibition properties. For example, piperidine and piperidones have been investigated as inhibitors for the corrosion of copper in sulfuric acid, showing significant inhibition efficiency, which is valuable for industrial applications related to metal preservation (Sankarapapavinasam et al., 1991).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of 1-Methyl-4-piperidone derivatives have been extensively explored. These studies provide insights into the structural properties and reactivity of these compounds, facilitating their application in various chemical syntheses and the development of novel pharmaceuticals (Makarov et al., 2015).

Antimycobacterial Activities

1-Methyl-4-piperidone derivatives have been synthesized and evaluated for their antimycobacterial activities, showing significant efficacy against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new treatments for tuberculosis (Kumar et al., 2009).

Material Science Applications

In material science, the derivatives of 1-Methyl-4-piperidone have been used to develop anion exchange membranes (AEMs) for alkaline fuel cells, demonstrating excellent alkaline stability and conductivity. This application highlights the compound's versatility beyond pharmaceuticals, extending to energy technologies (Olsson et al., 2018).

Safety And Hazards

While specific safety and hazard information for 1-Methyl-4-piperidone oxime monohydrochloride was not found, it’s generally recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

N-(1-methylpiperidin-4-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-6(7-9)3-5-8;/h9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVZFAGWTNLHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NO)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233535
Record name 1-Methyl-4-piperidone oxime monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidone oxime monohydrochloride

CAS RN

84540-61-4
Record name 4-Piperidinone, 1-methyl-, oxime, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-piperidone oxime HCl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-piperidone oxime monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-piperidone oxime monohydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYL-4-PIPERIDONE OXIME HCL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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